molecular formula C12H13NO6 B11686661 Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate

Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B11686661
M. Wt: 267.23 g/mol
InChI Key: USFYFMDWBNBPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE is an organic compound with a complex structure It is a derivative of benzene-1,4-dicarboxylic acid, which is functionalized with methoxycarbonyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves the esterification of benzene-1,4-dicarboxylic acid with methanol in the presence of a catalystThe specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with various molecular targets. The methoxycarbonyl and amino groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-dicarboxylic acid: The parent compound, which lacks the methoxycarbonyl and amino groups.

    Dimethyl benzene-1,2-dicarboxylate: A similar ester with different substitution patterns.

    Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Another ester with a bipyridine structure

Uniqueness

1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate, also known as 1,4-Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate, is an organic compound with significant potential in biological research. This compound is a derivative of benzene-1,4-dicarboxylic acid and features functional groups that enhance its reactivity and interaction with biological systems.

The molecular structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular Formula C12H13NO6
Molecular Weight 267.23 g/mol
IUPAC Name Dimethyl 2-(methoxycarbonylamino)benzene-1,4-dicarboxylate
InChI Key USFYFMDWBNBPHR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxycarbonyl and amino groups enable hydrogen bonding and other interactions with enzymes and receptors, which can influence metabolic pathways and biochemical processes.

Biological Applications

Research indicates that this compound may have several applications in biological studies:

  • Enzyme Interaction Studies : The compound can be used to investigate enzyme kinetics and mechanisms due to its ability to act as a substrate or inhibitor.
  • Metabolic Pathway Analysis : It may serve as a tracer or marker in metabolic studies to understand the fate of similar compounds in biological systems.
  • Drug Development : Its structural properties suggest potential use in developing pharmaceuticals targeting specific biochemical pathways.

Case Studies and Research Findings

Recent studies have explored the effects of this compound on various biological systems:

  • Antioxidant Activity : Research demonstrated that derivatives of this compound exhibit significant antioxidant properties, potentially useful in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Properties : Some derivatives showed activity against bacterial strains, indicating potential applications in antimicrobial therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Benzene-1,4-dicarboxylic acidLacks amino and methoxycarbonyl groupsLimited bioactivity
Dimethyl benzene-1,2-dicarboxylateDifferent substitution patternModerate bioactivity
Dimethyl 2-(aminomethyl)benzene-1,4-dicarboxylateContains amino groupEnhanced enzyme interaction

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

dimethyl 2-(methoxycarbonylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C12H13NO6/c1-17-10(14)7-4-5-8(11(15)18-2)9(6-7)13-12(16)19-3/h4-6H,1-3H3,(H,13,16)

InChI Key

USFYFMDWBNBPHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.